

Spectroscopic Profile of 5-Acetoxy-7-hydroxyflavone: A Technical Guide

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Compound of Interest

Compound Name: 5-Acetoxy-7-hydroxyflavone

Cat. No.: B180081

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the flavonoid derivative, **5-Acetoxy-7-hydroxyflavone**. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents a comprehensive analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of **5-Acetoxy-7-hydroxyflavone** in research and drug development settings.

Chemical Structure and Properties

5-Acetoxy-7-hydroxyflavone is a synthetic flavonoid derived from the naturally occurring 5,7-dihydroxyflavone, also known as chrysin. The introduction of an acetoxy group at the C-5 position alters its physicochemical properties, which can influence its biological activity and pharmacokinetic profile.

- IUPAC Name: (7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate
- Molecular Formula: $C_{17}H_{12}O_5$
- Molecular Weight: 296.27 g/mol
- CAS Number: 132351-58-7

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **5-Acetoxy-7-hydroxyflavone**. These predictions are derived from the analysis of spectral data for structurally similar flavonoids.

^1H NMR Spectroscopy

The ^1H NMR spectrum is crucial for elucidating the proton environment in a molecule. The predicted chemical shifts for **5-Acetoxy-7-hydroxyflavone** are presented in Table 1.

Table 1: Predicted ^1H NMR Spectral Data for **5-Acetoxy-7-hydroxyflavone** (in DMSO- d_6)

Proton Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-3	~6.8	s	-	Characteristic singlet for the H-3 proton of the flavone C-ring.
H-6	~6.4	d	~2.0	Doublet due to coupling with H-8.
H-8	~6.8	d	~2.0	Doublet due to coupling with H-6.
H-2', H-6'	~7.9	m	-	Multiplet for the ortho protons of the B-ring.
H-3', H-4', H-5'	~7.5	m	-	Multiplet for the meta and para protons of the B-ring.
7-OH	~10.9	br s	-	Broad singlet for the hydroxyl proton, exchangeable with D ₂ O.
5-OCOCH ₃	~2.3	s	-	Singlet for the methyl protons of the acetoxy group.

Note: Predicted values are based on the analysis of spectral data for 5-hydroxyflavone, 7-hydroxyflavone, and their acetylated derivatives.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Table 2 outlines the predicted chemical shifts for the carbon atoms of **5-Acetoxy-7-hydroxyflavone**.

Table 2: Predicted ¹³C NMR Spectral Data for **5-Acetoxy-7-hydroxyflavone** (in DMSO-d₆)

Carbon Position	Predicted Chemical Shift (δ, ppm)
C-2	~163
C-3	~107
C-4	~182
C-4a	~106
C-5	~151
C-6	~100
C-7	~165
C-8	~95
C-8a	~157
C-1'	~131
C-2', C-6'	~126
C-3', C-5'	~129
C-4'	~132
5-OCOCH ₃	~169
5-OCOCH ₃	~21

Note: Predicted values are based on the analysis of spectral data for 5,7-dihydroxyflavone and related acetylated flavonoids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for **5-Acetoxy-7-hydroxyflavone** are listed in Table 3.

Table 3: Predicted IR Spectral Data for **5-Acetoxy-7-hydroxyflavone**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3400	O-H stretch	Phenolic hydroxyl
~3100-3000	C-H stretch	Aromatic
~1760	C=O stretch	Ester (acetoxy)
~1650	C=O stretch	γ-pyrone
~1610, 1580, 1490	C=C stretch	Aromatic rings
~1200	C-O stretch	Ester (acetoxy)

Note: Predicted values are based on general IR correlation tables and data for similar flavonoid structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **5-Acetoxy-7-hydroxyflavone**, the expected molecular ion peak $[M]^+$ would be observed at an m/z of 296.

The fragmentation pattern of flavonoids is well-characterized and typically involves retro-Diels-Alder (RDA) reactions of the C-ring. For **5-Acetoxy-7-hydroxyflavone**, key expected fragments would arise from:

- Loss of the acetoxy group: A prominent fragment at m/z 237 $[M - 43]^+$ corresponding to the loss of the acetyl group (CH_3CO).
- RDA fragmentation: Cleavage of the C-ring leading to characteristic fragments of the A and B rings.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for flavonoids like **5-Acetoxy-7-hydroxyflavone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or Acetone- d_6) in an NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- **1H NMR Acquisition:** Acquire the spectrum using standard pulse sequences. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that covers the entire proton chemical shift range.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to 1H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH_2 , and CH_3 groups.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum in the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

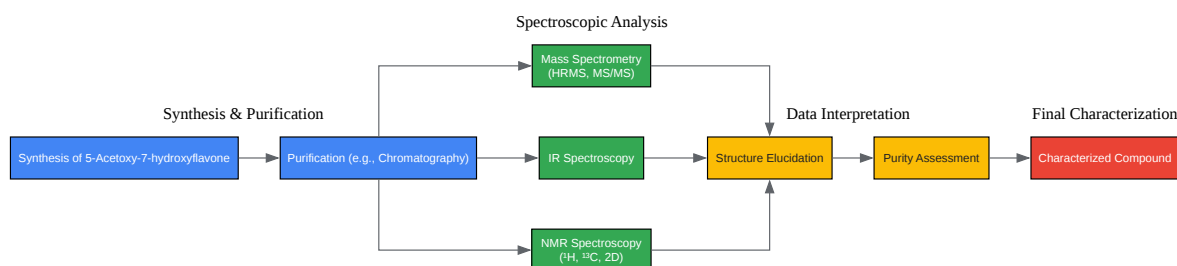
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources, coupled with analyzers like Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- **Data Acquisition:** Introduce the sample into the ion source. Acquire the mass spectrum in positive or negative ion mode. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
- **Data Analysis:** Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a flavonoid compound.



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